3-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid
Overview
Description
3-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions . The bromination of the pyrazolo[1,5-a]pyrimidine core is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
The next step involves the coupling of the brominated pyrazolo[1,5-a]pyrimidine with 4-methylbenzoic acid. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazolo[1,5-a]pyrimidine ring can be substituted with different nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the methyl group could produce a carboxylic acid derivative .
Scientific Research Applications
3-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to study the biological effects of pyrazolo[1,5-a]pyrimidine derivatives.
Material Science: Due to its photophysical properties, it is explored for applications in material science, such as organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of key biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Brominated Heterocycles: Compounds with bromine atoms on heterocyclic rings often show similar reactivity and applications.
Uniqueness
3-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both a pyrazolo[1,5-a]pyrimidine core and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]-4-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O3/c1-8-2-3-9(15(22)23)4-11(8)18-14(21)12-5-13-17-6-10(16)7-20(13)19-12/h2-7H,1H3,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLILXWQVHXGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=NN3C=C(C=NC3=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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